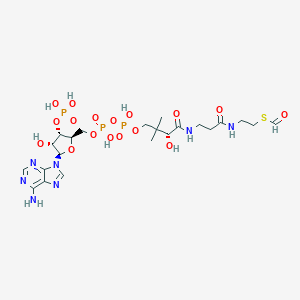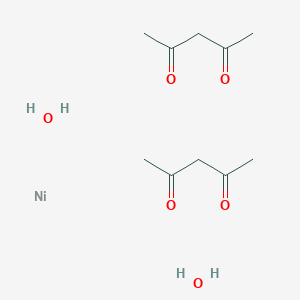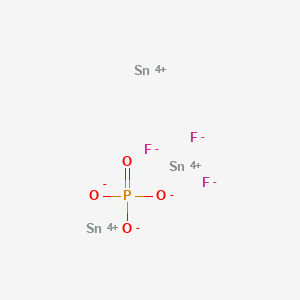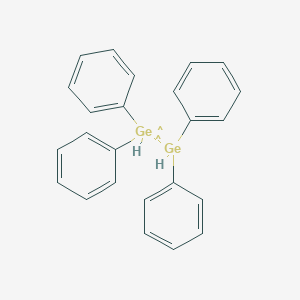![molecular formula C18H18N4O4 B227657 Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazolotriazine derivative that has been shown to exhibit several biochemical and physiological effects.
作用機序
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate inhibits CDK4 and CDK6 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor protein that normally inhibits cell cycle progression. Inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its activity as a CDK4/6 inhibitor, it has also been shown to exhibit anti-inflammatory and anti-fibrotic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of fibroblasts.
実験室実験の利点と制限
One advantage of using Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in lab experiments is its potency and selectivity as a CDK4/6 inhibitor. It has been shown to exhibit nanomolar potency against CDK4/6, and has minimal off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain assays.
将来の方向性
There are several potential future directions for research on Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Several clinical trials are currently underway to evaluate its efficacy as a treatment for various types of cancer. Another potential future direction is its use as a tool compound for studying the role of CDK4/6 in various cellular processes. Additionally, further research is needed to fully understand its anti-inflammatory and anti-fibrotic effects, and its potential applications in treating inflammatory and fibrotic diseases.
合成法
The synthesis of Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves the reaction of 7-ethyl-4-hydrazinylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine. The resulting compound is then methylated using methyl iodide and potassium carbonate.
科学的研究の応用
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been shown to exhibit potential applications in scientific research. It has been extensively studied for its potential as a kinase inhibitor, specifically as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). CDK4 and CDK6 are important regulators of the cell cycle, and their dysregulation has been implicated in several types of cancer.
特性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O4/c1-4-12-15(11-8-6-5-7-9-11)17-20-19-16(18(24)26-3)13(22(17)21-12)10-14(23)25-2/h5-9H,4,10H2,1-3H3 |
InChIキー |
QMDKHELBVOGMIU-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC |
正規SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)







![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)


![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)